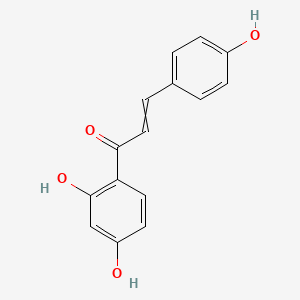
GU17;ISL;Isoliquiritigen
Cat. No. B8810822
M. Wt: 256.25 g/mol
InChI Key: DXDRHHKMWQZJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068364
Procedure details


To a mixture of 4,000 g of crude 2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone (purity: 79.4%) and 13 ml of a mixed solvent of methylene chloride:methanol:water (4:4:1) was added 0.18 g of p-toluenesulfonic acid monohydrate, and the resulting mixture was agitated ar room temperature for 2 hours. The mixture was poured into 120 ml of water, and extracted with ethyl acetate. Distillation off of ethyl acetate afforded 2.770 g of 4,2',4'-trihydroxychalcone, having purity of 69.1% and yield of 99.9%.
Name
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
mixed solvent
Quantity
13 mL
Type
reactant
Reaction Step One

Name
methylene chloride methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
99.9%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:24]=[C:23]([O:25]C2CCCCO2)[CH:22]=[CH:21][C:3]=1[C:4](=[O:20])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]C2CCCCO2)=[CH:9][CH:8]=1.C(Cl)Cl.CO.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]=[CH:5][C:4]([C:3]2[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:2]=2[OH:1])=[O:20])=[CH:8][CH:9]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(C=CC2=CC=C(C=C2)OC2OCCCC2)=O)C=CC(=C1)OC1OCCCC1
|
[Compound]
|
Name
|
mixed solvent
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methylene chloride methanol water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO.O
|
Step Two
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was agitated ar room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation off of ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C=CC(=O)C1=C(C=C(C=C1)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.77 g | |
| YIELD: PERCENTYIELD | 99.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05068364
Procedure details


To a mixture of 4,000 g of crude 2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone (purity: 79.4%) and 13 ml of a mixed solvent of methylene chloride:methanol:water (4:4:1) was added 0.18 g of p-toluenesulfonic acid monohydrate, and the resulting mixture was agitated ar room temperature for 2 hours. The mixture was poured into 120 ml of water, and extracted with ethyl acetate. Distillation off of ethyl acetate afforded 2.770 g of 4,2',4'-trihydroxychalcone, having purity of 69.1% and yield of 99.9%.
Name
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
mixed solvent
Quantity
13 mL
Type
reactant
Reaction Step One

Name
methylene chloride methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
99.9%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:24]=[C:23]([O:25]C2CCCCO2)[CH:22]=[CH:21][C:3]=1[C:4](=[O:20])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]C2CCCCO2)=[CH:9][CH:8]=1.C(Cl)Cl.CO.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]=[CH:5][C:4]([C:3]2[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:2]=2[OH:1])=[O:20])=[CH:8][CH:9]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(C=CC2=CC=C(C=C2)OC2OCCCC2)=O)C=CC(=C1)OC1OCCCC1
|
[Compound]
|
Name
|
mixed solvent
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methylene chloride methanol water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO.O
|
Step Two
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was agitated ar room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation off of ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C=CC(=O)C1=C(C=C(C=C1)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.77 g | |
| YIELD: PERCENTYIELD | 99.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
